2-((3-Fluorophenoxy)methyl)benzaldehyde 2-((3-Fluorophenoxy)methyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13550881
InChI: InChI=1S/C14H11FO2/c15-13-6-3-7-14(8-13)17-10-12-5-2-1-4-11(12)9-16/h1-9H,10H2
SMILES: C1=CC=C(C(=C1)COC2=CC(=CC=C2)F)C=O
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol

2-((3-Fluorophenoxy)methyl)benzaldehyde

CAS No.:

Cat. No.: VC13550881

Molecular Formula: C14H11FO2

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Fluorophenoxy)methyl)benzaldehyde -

Specification

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
IUPAC Name 2-[(3-fluorophenoxy)methyl]benzaldehyde
Standard InChI InChI=1S/C14H11FO2/c15-13-6-3-7-14(8-13)17-10-12-5-2-1-4-11(12)9-16/h1-9H,10H2
Standard InChI Key BYAKMAGMXHLQID-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)COC2=CC(=CC=C2)F)C=O
Canonical SMILES C1=CC=C(C(=C1)COC2=CC(=CC=C2)F)C=O

Introduction

2-((3-Fluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14_{14}H11_{11}FO2_{2}. It features a benzaldehyde functional group attached to a phenoxy group, where the fluorine atom is positioned in the meta position of the phenoxy ring. This unique structural arrangement enhances the compound's reactivity and biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry research.

Synthesis Methods

The synthesis of 2-((3-Fluorophenoxy)methyl)benzaldehyde typically involves multiple steps, starting from readily available precursors. These synthetic routes can be optimized for higher yields and purity in laboratory settings.

  • Starting Materials: Common starting materials include benzaldehyde derivatives and 3-fluorophenol.

  • Reaction Conditions: The synthesis often involves coupling reactions under basic conditions to form the phenoxy linkage.

  • Purification: Final purification is typically achieved through chromatographic methods.

Biological Activities and Applications

2-((3-Fluorophenoxy)methyl)benzaldehyde exhibits potential biological activities due to its unique structure. The fluorine substitution enhances its binding affinity to certain biological targets, influencing both pharmacokinetic and pharmacodynamic properties. This compound can serve as a useful probe in biochemical assays and enzyme interaction studies, contributing to the development of new pharmaceuticals.

ApplicationDescription
Medicinal ChemistryUsed as a synthetic intermediate for developing new drugs.
Biochemical AssaysActs as a probe for studying enzyme interactions and biological macromolecules.
Drug DevelopmentPotential therapeutic applications due to its enhanced reactivity and biological activity.

Comparison with Similar Compounds

Several compounds share structural features with 2-((3-Fluorophenoxy)methyl)benzaldehyde, including variations in the position of the fluorine atom or the presence of different functional groups.

CompoundStructureUnique Features
2-(Phenoxy)methylbenzaldehydeLacks fluorine; used in similar synthetic pathways.
4-FluorobenzaldehydeSimple structure; widely studied for reactivity.
2-(4-Methylphenoxy)methylbenzaldehydeMethyl group enhances lipophilicity; potential drug candidate.
3-((4-Fluorophenoxy)methyl)benzaldehydeSimilar structure but with fluorine at para position; different reactivity.

Research Findings and Future Directions

Research on 2-((3-Fluorophenoxy)methyl)benzaldehyde highlights its potential in medicinal chemistry, particularly in the development of new pharmaceuticals. The compound's unique structure allows it to engage in non-covalent interactions with biological macromolecules, which is crucial for understanding its therapeutic potential.

Future studies should focus on optimizing synthetic routes for higher yields and exploring its applications in drug development. Additionally, investigating the compound's interactions with various biological targets could provide valuable insights into its mechanism of action.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator